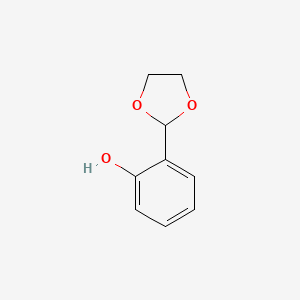

2-(1,3-Dioxolan-2-yl)phenol

Vue d'ensemble

Description

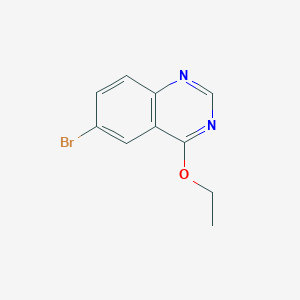

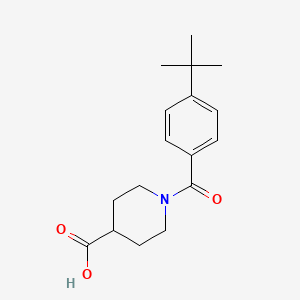

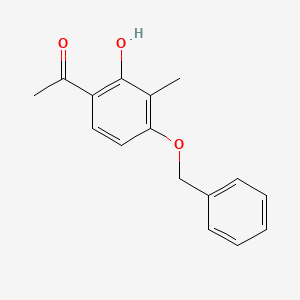

2-(1,3-Dioxolan-2-yl)phenol is a chemical compound with the molecular formula C9H10O3 . The geometric parameters of this compound are within the usual ranges . The dioxolane ring adopts an envelope conformation with one of the ring O atoms deviating by 0.477 (4) Å from the plane of the remaining four atoms . The molecules are linked by an O—H…O hydrogen bond, forming zigzag chains running along the a axis .

Synthesis Analysis

The synthesis of this compound involves several steps . The development of antioxidants with phenol, hydroxyl, and ketal functional groups provides a creative approach to preventing the degradation of stored petroleum-derived products such as gasoline . The novel antioxidants were characterized via nuclear magnetic resonance (1 H NMR, 13 C NMR, and DEPT 135°), elemental analysis, thermogravimetry (TG), and derivative thermogravimetry (DTG) .Molecular Structure Analysis

The molecular structure of this compound is characterized by a dioxolane ring and a phenol group . The dioxolane ring adopts an envelope conformation . The molecules are linked by an O—H…O hydrogen bond, forming zigzag chains running along the a axis .Physical and Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 226.7±30.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 48.2±3.0 kJ/mol and a flash point of 90.9±24.6 °C . The compound has a molar refractivity of 43.4±0.3 cm3, and its polarizability is 17.2±0.5 10-24 cm3 .Applications De Recherche Scientifique

Polymer Synthesis

The novel compound 2(1,3-dioxolan-2-yl)phenoxymethyloxirane, derived from 2-(1,3-Dioxolan-2-yl)phenol, has been used in anionic polymerization, resulting in polymers characterized by various spectroscopic techniques (Maślińska-Solich, Sowa, & Neugebauer, 2004).

Chemical Reactions and Stereochemistry

Optically active 1,3-dioxolan-2-yl cation intermediates, related to this compound, were generated during enantioselective dioxyacetylation of alkene with chiral hypervalent iodine(III), demonstrating a reversal of enantioselectivity in the dioxyacetylation process (Fujita, Wakita, & Sugimura, 2011).

Thermal Degradation and Characterization of Polymers

The thermal degradation of poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate], derived from glycidyl methacrylate and benzaldehyde, has been studied, providing insights into the behavior of such polymers at elevated temperatures and their degradation products (Coskun, Ilter, Özdemir, Demirelli, & Ahmedzade, 1998).

Synthesis of Novel Compounds

4-Chloromethyl-1,3-dioxolan-2one reacted with phenols to yield new compounds, such as 4-phenoxymethyl-1,3-dioxolan-2one and 3-phenoxypropan-1,2-diol, indicating the potential for synthesis of diverse polyols and cyclic carbonates (Rokicki, Pawlicki, & Kuran, 1985).

Photo-Physical Properties of Derivatives

Derivatives of this compound have been synthesized, and their photo-physical properties were studied, showing excited state intra-molecular proton transfer pathway characteristics (Padalkar, Tathe, Gupta, Patil, Phatangare, & Sekar, 2011).

Safety and Hazards

2-(1,3-Dioxolan-2-yl)phenol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Propriétés

IUPAC Name |

2-(1,3-dioxolan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-4,9-10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRQDSVXQHYMZIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20297152 | |

| Record name | 2-(1,3-Dioxolan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20297152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6988-19-8 | |

| Record name | 2-(1,3-Dioxolan-2-yl)phenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114539 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(1,3-Dioxolan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20297152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide](/img/structure/B1331304.png)